2-Methoxy-4-methyl-3-nitropyridine
Overview
Description
2-Methoxy-4-methyl-3-nitropyridine is an organic compound with the molecular formula C7H8N2O3. It is a substituted nitropyridine, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methyl-3-nitropyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol. The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion . Another method involves the nitration of 4-methyl-2-methoxypyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Methoxy-4-methyl-3-aminopyridine.
Oxidation: 2-Methoxy-4-carboxy-3-nitropyridine or 2-Methoxy-4-formyl-3-nitropyridine.
Scientific Research Applications
2-Methoxy-4-methyl-3-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-nitropyridine
- 4-Methyl-3-nitropyridine
- 2-Chloro-4-methyl-3-nitropyridine
Uniqueness
2-Methoxy-4-methyl-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-methoxy-4-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-8-7(12-2)6(5)9(10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHDKUHZYJCOQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450785 | |
Record name | 2-methoxy-3-nitro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160590-36-3 | |
Record name | 2-methoxy-3-nitro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 160590-36-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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